2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
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Overview
Description
2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate: is a synthetic organic compound that features a combination of fluorinated alkyl groups and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate typically involves a multi-step process:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Fluorinated Alkyl Group: The fluorinated alkyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, potentially replacing the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The benzothiazole moiety is known for its biological activity, and the fluorinated alkyl group can enhance the compound’s stability and bioavailability.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with unique properties or as a component in specialty coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorinated alkyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate: This compound is structurally similar but has a different carbon chain length, which can affect its chemical properties and applications.
2,2,3,3-tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate: Another similar compound with slight variations in the ester linkage.
Uniqueness
The uniqueness of 2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate lies in its specific combination of a fluorinated alkyl group and a benzothiazole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O3S/c16-13(17)15(18,19)8-24-12(23)7-3-6-11(22)21-14-20-9-4-1-2-5-10(9)25-14/h1-2,4-5,13H,3,6-8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTWTVUJZGSRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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